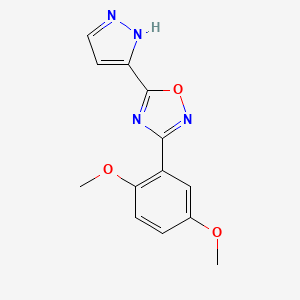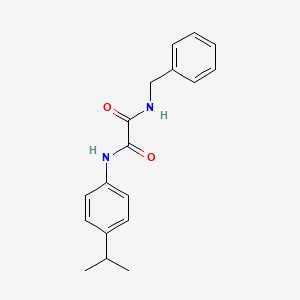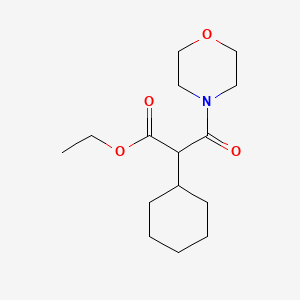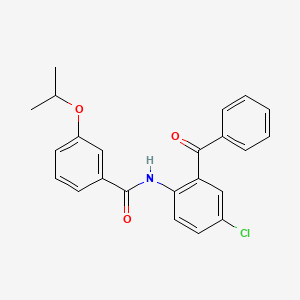
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole (DMPO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMPO is a small molecule that has been synthesized using various methods and has been extensively studied for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been shown to bind to the active site of COX-2, thereby inhibiting its activity and reducing the production of prostaglandins, which are known to promote inflammation and cancer. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the expression of matrix metalloproteinases (MMPs), which play a key role in the development of cancer and inflammation. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to reduce the proliferation and migration of cancer cells and to induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high yield, low cost, and ease of synthesis. It can be easily modified to generate analogs with improved properties. However, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has great potential for future research. Some possible future directions include the development of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole analogs with improved properties, the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-microbial activities of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole, and the evaluation of the safety and efficacy of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole in animal models and clinical trials. In addition, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole could be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
In conclusion, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been synthesized using various methods and has been extensively studied for its potential applications in drug discovery and development. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties and has great potential for future research.
Métodos De Síntesis
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate and then with ethyl oxalate. Another method involves the reaction of 2,5-dimethoxyaniline with hydrazine hydrate and then with ethyl oxalate. The yield of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole using these methods is relatively high and can be further optimized.
Aplicaciones Científicas De Investigación
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the development of inflammation and cancer. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to possess anti-microbial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-18-8-3-4-11(19-2)9(7-8)12-15-13(20-17-12)10-5-6-14-16-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISIWJQRJZDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=N2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)



![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)

![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)


![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)
![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)